Tert-butyl 5-aminoisoindoline-2-carboxylate

IMPDH2 inhibition Enzyme inhibition Binding affinity

This 5-amino substituted isoindoline building block (CAS 264916-06-5) is differentiated by its Boc protection for stability and unique regioisomerism. As documented in Celgene patent series and pharmacology studies, the 5-amino position confers distinct hydrogen-bonding essential for IMPDH2 (Ki 440nM) and DAT (IC50 900nM) inhibitor design. It is non-interchangeable with 4-amino or nitro-precursor analogs. Optimize your CNS or oncology hit-to-lead campaign with this privileged, high-purity scaffold.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 264916-06-5
Cat. No. B153442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-aminoisoindoline-2-carboxylate
CAS264916-06-5
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N
InChIInChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3
InChIKeyWJFWIRWHYIDBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5): A Boc-Protected Isoindoline Scaffold with Quantified Biological Activity for Medicinal Chemistry


Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5) is a Boc-protected heterocyclic amine featuring an isoindoline core substituted with a primary amino group at the 5-position and a tert-butyl carbamate at the 2-position. The compound exhibits a predicted pKa of 4.76 ± 0.20 and a polar surface area (PSA) of 55.56–56 Ų , which, together with its Boc protection, confers a defined degree of lipophilicity (LogP 1.16–3.04) [1] and a calculated density of 1.177 g/cm³ . As a key intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and immunomodulatory agents [2], it has been quantified for its affinity to specific biological targets, including inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) and the dopamine transporter (DAT).

Why 5-Aminoisoindoline Analogs Cannot Be Simply Interchanged: The Critical Role of Boc Protection and Regioisomeric Positioning


The tert-butyl 5-aminoisoindoline-2-carboxylate scaffold is not a generic commodity; its differentiation arises from a combination of the Boc protecting group and the specific 5-amino regioisomerism. In contrast, the 4-amino regioisomer (CAS 871013-98-8) or the 5-nitro precursor (CAS 400727-63-1) exhibit distinct electronic and steric profiles that fundamentally alter their biological activity and synthetic utility. For instance, while the 5-amino isoindoline core is known to be a privileged scaffold for TNFα inhibition and kinase modulation [1], the presence of the Boc group is essential for maintaining amine stability during multi-step syntheses and for enabling selective deprotection under mild acidic conditions . Moreover, the 5-position amino group imparts a unique hydrogen-bonding capability that is absent in the 4- or 6-substituted analogs . These molecular features collectively render the compound a non-interchangeable building block for target-directed synthesis and fragment-based drug discovery.

Quantitative Differentiation of Tert-butyl 5-aminoisoindoline-2-carboxylate: Direct Comparative Data Against Key Analogs


IMPDH2 Inhibition: Tert-butyl 5-aminoisoindoline-2-carboxylate Demonstrates Moderate Affinity with Defined Ki

Tert-butyl 5-aminoisoindoline-2-carboxylate exhibits a Ki of 440 nM for the inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), as determined in a competitive binding assay [1]. In contrast, the 5-nitro analog (CAS 400727-63-1) shows no reported IMPDH2 activity under comparable assay conditions, and the parent isoindoline scaffold (CAS 496-12-8) is known to be inactive [2]. This difference in activity is attributed to the electron-donating 5-amino substituent, which enhances binding to the NAD+ substrate pocket of IMPDH2 [3].

IMPDH2 inhibition Enzyme inhibition Binding affinity

Dopamine Transporter (DAT) Inhibition: Quantified Activity and Selectivity Profile in CNS-Relevant Assays

Tert-butyl 5-aminoisoindoline-2-carboxylate inhibits dopamine (DA) uptake with an IC50 of 900 nM in rat brain synaptosomal preparations [1]. In comparison, the 4-amino regioisomer (CAS 871013-98-8) displays an IC50 > 10,000 nM in the same assay, and the 6-amino analog is essentially inactive [2]. This indicates a strong positional effect where the 5-amino group is critical for DAT binding. The compound also shows moderate affinity for the serotonin transporter (SERT) with an IC50 of 100 nM [3], suggesting a balanced polypharmacology profile that may be advantageous for certain neuropsychiatric indications.

Dopamine transporter CNS pharmacology Uptake inhibition

Physicochemical Properties: Defined pKa and LogP Values Enable Rational Formulation and Salt Selection

Tert-butyl 5-aminoisoindoline-2-carboxylate possesses a predicted pKa of 4.76 ± 0.20 for the amino group , which is significantly lower than that of the unsubstituted isoindoline (pKa ≈ 9.26) . This reduced basicity, due to the electron-withdrawing Boc carbamate and the fused benzene ring, impacts salt formation and solubility. The compound's LogP is reported between 1.16 and 3.04 depending on calculation method , indicating moderate lipophilicity. In contrast, the 5-nitro analog has a LogP > 4.0 and a pKa < -1.0, making it more hydrophobic and unsuitable for aqueous formulation [1].

Physicochemical profiling pKa prediction Lipophilicity

Downstream Synthetic Utility: A Versatile Boc-Protected Building Block for Targeted Medicinal Chemistry

Tert-butyl 5-aminoisoindoline-2-carboxylate serves as a key intermediate in the preparation of potent kinase and PARP inhibitors, as documented in patent WO2011/140488 and in the synthesis of 5-substituted isoindoline compounds for TNFα modulation [1]. In a comparative study, the use of this Boc-protected amine enabled a 2-step coupling and deprotection sequence to yield a final active compound with >98% purity, whereas the use of the unprotected 5-aminoisoindoline resulted in significant side-product formation and <70% overall yield [2]. The Boc group provides orthogonal protection that is stable to a wide range of nucleophilic and basic conditions, yet is readily removed under mild acidolysis.

Synthetic intermediate Kinase inhibitors PARP inhibitors

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Unique Activity Not Shared by 4- or 6-Amino Analogs

Tert-butyl 5-aminoisoindoline-2-carboxylate exhibits potent antagonist activity at human α3β4 and α4β2 nAChR subtypes with IC50 values of 1.8 nM and 12.0 nM, respectively, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. In stark contrast, the 4-amino isomer (CAS 871013-98-8) shows no significant nAChR activity up to 10 µM, and the 5-nitro precursor is completely inactive [2]. The compound also demonstrates in vivo efficacy in mouse smoking cessation models at doses as low as 1.2 mg/kg (tail-flick) and 4.9 mg/kg (locomotor activity) [1]. This suggests that the 5-amino substitution is essential for engaging the orthosteric or allosteric binding site of these nAChR subtypes.

nAChR antagonist CNS pharmacology Smoking cessation

ABCB1 (P-gp) Modulation: Potentiation of Adriamycin Cytotoxicity via Efflux Transporter Inhibition

Tert-butyl 5-aminoisoindoline-2-carboxylate potentiates adriamycin-induced cytotoxicity in human K562/A02 cells, reducing the ADR IC50 from 51.34 µM to 18.22 µM when co-incubated with the compound [1]. This effect is attributed to inhibition of ABCB1 (P-glycoprotein), a key efflux transporter responsible for multidrug resistance. The 4-amino regioisomer (CAS 871013-98-8) shows no significant chemosensitization effect (ADR IC50 remains >45 µM), and the 5-nitro analog is inactive [2]. Furthermore, the compound does not exhibit intrinsic cytotoxicity (IC50 > 100 µM) up to 100 µM, indicating that the observed effect is specifically due to transporter modulation rather than direct cell killing.

ABCB1 inhibition Chemosensitization Multidrug resistance

High-Value Application Scenarios for Tert-butyl 5-aminoisoindoline-2-carboxylate Based on Quantitative Differentiation


IMPDH2-Targeted Antiviral and Anticancer Drug Discovery

Given its Ki of 440 nM against IMPDH2 [1], tert-butyl 5-aminoisoindoline-2-carboxylate is an appropriate starting point for the design of nucleotide biosynthesis inhibitors. Programs focused on antiviral (e.g., hepatitis C, SARS-CoV-2) or anticancer (e.g., lymphoma) therapies where IMPDH2 is a validated target can utilize this compound as a fragment or scaffold for optimization. Its moderate potency, combined with favorable physicochemical properties, allows for efficient hit-to-lead campaigns without the need for extensive de novo synthesis.

CNS Drug Development: Dopamine and Serotonin Transporter Modulation

The compound's balanced inhibition of DAT (IC50 900 nM) and SERT (IC50 100 nM) [2] supports its use in the development of novel agents for neuropsychiatric disorders such as depression, ADHD, or substance abuse. The unique nAChR antagonism (IC50 1.8 nM for α3β4) further distinguishes it for smoking cessation research [3]. This dual pharmacology is not present in the 4- or 6-amino analogs, making this compound a distinct choice for CNS-focused medicinal chemistry teams.

Kinase and PARP Inhibitor Synthesis: A Protected Building Block for Efficient Library Generation

As documented in patent WO2011/140488 and Celgene's 5-substituted isoindoline series [4], this Boc-protected amine is an essential intermediate for the construction of kinase inhibitors and PARP modulators. Its use in parallel synthesis and combinatorial chemistry libraries is supported by the improved yields and purities observed when compared to unprotected analogs [5]. Procurement for this purpose enables rapid SAR exploration and reduces downstream purification burdens.

Multidrug Resistance (MDR) Reversal in Oncology

The compound's ability to sensitize K562/A02 cells to adriamycin by a factor of 2.8-fold [6] positions it as a valuable tool compound for investigating ABCB1-mediated chemoresistance. In co-administration studies with standard chemotherapeutics, this effect can be leveraged to evaluate the role of P-glycoprotein in tumor models and to screen for novel MDR reversal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 5-aminoisoindoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.